molecular formula C14H19N5OS B3115836 N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide CAS No. 212074-83-4

N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

Cat. No.: B3115836
CAS No.: 212074-83-4
M. Wt: 305.4 g/mol
InChI Key: CMZXMQHHYRVPQU-UHFFFAOYSA-N
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Description

N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide is a synthetic organic compound. It features a phenyl ring substituted with a butan-2-yl group and a tetrazole ring attached to a sulfanylacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from appropriate nitriles using azide sources under acidic or basic conditions.

    Attachment of the Sulfanylacetamide Moiety: This step may involve the reaction of a halogenated acetamide with a thiol group, followed by coupling with the tetrazole ring.

    Substitution on the Phenyl Ring: The butan-2-yl group can be introduced via Friedel-Crafts alkylation or other suitable alkylation methods.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with tetrazole rings are often explored as ligands in catalytic systems.

    Material Science:

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biochemistry: Studied for interactions with biological macromolecules and pathways.

Medicine

    Drug Development: Potential lead compound for the development of new drugs targeting specific diseases.

Industry

    Agriculture: Possible use as agrochemicals or plant growth regulators.

    Environmental Science: Applications in pollution control or environmental remediation.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
  • N-(4-isopropylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

Uniqueness

  • Structural Features : The specific substitution pattern on the phenyl ring and the presence of the tetrazole ring.
  • Biological Activity : Unique interactions with biological targets, leading to distinct pharmacological profiles.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-4-10(2)11-5-7-12(8-6-11)15-13(20)9-21-14-16-17-18-19(14)3/h5-8,10H,4,9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZXMQHHYRVPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146820
Record name N-[4-(1-Methylpropyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212074-83-4
Record name N-[4-(1-Methylpropyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212074-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1-Methylpropyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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